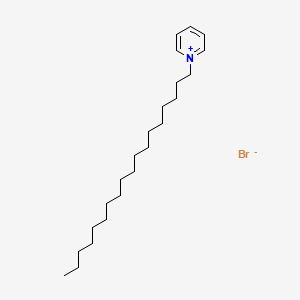

1-Octadecylpyridin-1-ium bromide

Beschreibung

Eigenschaften

IUPAC Name |

1-octadecylpyridin-1-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24;/h17,19-20,22-23H,2-16,18,21H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDASKPRUFDKACZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548400 | |

| Record name | 1-Octadecylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7552-23-0 | |

| Record name | 1-Octadecylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Octadecylpyridin 1 Ium Bromide

Primary Synthetic Routes to 1-Octadecylpyridin-1-ium Bromide

The synthesis of 1-octadecylpyridin-1-ium bromide is predominantly achieved through well-established quaternization reactions that form the core of quaternary ammonium (B1175870) compound synthesis.

Menshutkin-Type Quaternization Reactions

The most fundamental and widely employed method for synthesizing 1-octadecylpyridin-1-ium bromide is the Menshutkin reaction. Named after its discoverer, Nikolai Menshutkin, this reaction involves the conversion of a tertiary amine into a quaternary ammonium salt through its reaction with an alkyl halide. In this specific case, the tertiary amine is pyridine (B92270), and the alkyl halide is 1-bromooctadecane (B154017).

The reaction is a classic example of a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromooctadecane that is bonded to the bromine atom. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond, with bromide acting as the leaving group. The result is the formation of the 1-octadecylpyridin-1-ium cation and a bromide anion, which associate to form the salt.

The efficiency of the Menshutkin reaction is influenced by several factors. Polar solvents are typically preferred as they can stabilize the charged transition state of the SN2 reaction. The choice of the halide in the alkylating agent also plays a role, with reactivity generally following the trend of iodide > bromide > chloride.

Alkylation Reactions Utilizing Octadecyl Halides

This synthetic approach is a specific application of the Menshutkin reaction, focusing on the direct alkylation of the pyridine molecule using an octadecyl halide. The primary reactant, 1-bromooctadecane, provides the 18-carbon hydrophobic tail, while pyridine serves as the precursor to the hydrophilic headgroup.

The reaction is typically carried out by heating a mixture of pyridine and 1-bromooctadecane, often in a suitable solvent to ensure homogeneity and facilitate the reaction. The quaternization process leads directly to the desired 1-octadecylpyridin-1-ium bromide. The general scheme for this reaction is a straightforward nucleophilic substitution where the lone pair of electrons on the pyridine nitrogen attacks the primary carbon of the octadecyl bromide.

| Reactant A | Reactant B | Reaction Type | Key Conditions | Product |

| Pyridine | 1-Bromooctadecane | Menshutkin (SN2) | Heating, often in a polar solvent | 1-Octadecylpyridin-1-ium bromide |

Advanced Derivatization Strategies of the Pyridinium (B92312) Core

Beyond its initial synthesis, the pyridinium core of 1-octadecylpyridin-1-ium bromide can be further modified to create derivatives with tailored functionalities. These strategies focus on altering the electronic, optical, or interfacial properties of the molecule.

Functionalization for Integration into Fluorescent Probes

The pyridinium moiety can serve as a structural component in the design of fluorescent probes. By attaching fluorophores or creating extended conjugated systems involving the pyridinium ring, molecules with specific optical properties can be synthesized. These probes are valuable tools in bioimaging and chemical sensing. nih.gov

One strategy involves creating styrylpyridinium dyes, where a substituted styryl group is introduced into the pyridine ring. nih.gov These compounds can exhibit intense fluorescence, with properties that can be tuned by altering the substituents. For instance, new styrylpyridinium compounds have been designed with electron-donating groups and variations in the length of conjugated linkers, resulting in dyes that fluoresce in the near-infrared region, which is advantageous for biological imaging. nih.gov

Another advanced approach is the design of probes with a pyridinium center acting as an electron-acceptor, connected to one or more electron-donating "arms." nih.gov This intramolecular charge transfer design can lead to excellent two-photon absorption properties, making the resulting molecules powerful probes for high-resolution two-photon microscopy. nih.gov Research has also shown that pyridinium salts can be used as precursors to synthesize indolizines, which are fluorescent in the green range of the spectrum and hold promise for medical applications. eurekalert.org

| Derivatization Strategy | Functional Group Added | Resulting Property | Potential Application |

| Styryl Dye Formation | Substituted Styryl Group | Near-Infrared Fluorescence nih.gov | Cell Imaging nih.gov |

| Donor-Acceptor Design | Methoxystyrene "Arms" nih.gov | Two-Photon Absorption nih.gov | Two-Photon Microscopy nih.gov |

| Indolizine Synthesis | Enaminone Reaction | Green Fluorescence eurekalert.org | Medical Fluorescent Tags eurekalert.org |

Modifications to Influence Interfacial Adsorption Characteristics

The surfactant properties of 1-octadecylpyridin-1-ium bromide, such as its ability to adsorb at interfaces and form micelles, are determined by the balance between its hydrophilic pyridinium headgroup and its hydrophobic octadecyl tail. Modifying the pyridinium core can significantly alter these characteristics.

One key strategy is the synthesis of "gemini" surfactants, where two pyridinium-based amphiphilic units are joined together by a spacer. researchgate.nethyomen.org These dimeric surfactants often exhibit superior surface activity, such as a much lower critical micelle concentration (CMC) compared to their single-headed counterparts. allresearchjournal.com The nature of the spacer group and the point of attachment to the pyridine rings can be varied to fine-tune the interfacial properties. researchgate.nethyomen.org

Furthermore, introducing substituents directly onto the pyridine ring can modulate the polarity and charge distribution of the headgroup. nih.govnih.gov For example, the introduction of hydroxyl groups or ether linkages into the headgroup region can influence the packing of the surfactants at an interface and their interaction with other molecules or surfaces. These modifications can affect properties like the efficiency of DNA compaction for gene delivery applications or the interaction with co-surfactants in mixed micellar systems. nih.govnih.gov The physicochemical properties of pyridinium-based surfactant systems are influenced by the polarity and size of the cationic headgroups. researchgate.net

Synthesis of Structurally Related Pyridinium and Quaternary Ammonium Analogs

The synthetic principles used for 1-octadecylpyridin-1-ium bromide can be extended to a wide range of structurally related analogs by varying either the tertiary amine or the alkyl halide. This allows for the creation of a diverse library of cationic surfactants with different properties.

For instance, instead of pyridine, other tertiary amines can be used as the headgroup precursor. The reaction of N-alkyl-N-methylgluconamides or N-alkyl-N-methyllactobionamides provides access to sugar-based non-ionic surfactants. scispace.com Similarly, morpholine (B109124) derivatives can be used to synthesize N-alkyl-(2-hydroxypropyl)morpholinium bromides, which are also cationic surfactants. researchgate.net

The synthesis of double-chain quaternary ammonium salts provides another class of analogs. These can be prepared, for example, by reacting a tertiary amine containing a long alkyl chain with another long-chain alkyl halide. sci-hub.se This results in surfactants with two hydrophobic tails, which can impact their aggregation behavior and performance in applications like emulsification. sci-hub.se

The table below summarizes the synthesis of various quaternary ammonium analogs, highlighting the diversity achievable by altering the headgroup or the number of alkyl chains.

| Headgroup Precursor | Alkylating Agent | Product Class | Key Feature |

| Pyridine | 1-Bromooctadecane | Single-chain Pyridinium Salt | Standard cationic surfactant |

| 1-(4-morpholinyl)-2-propanol | Alkyl Bromides | Morpholinium Salts researchgate.net | Different heterocyclic headgroup |

| N,N-dimethyldipropylenetriamine / D-glucose δ-lactone | Bromoalkane | Double-chain Glucosamide Surfactants sci-hub.se | Two hydrophobic chains, sugar-based moiety |

| Tertiary Amine (general) | Alkyl Halide | Quaternary Ammonium Compounds Current time information in Bangalore, IN. | Broad class of cationic surfactants |

Synthesis of Gemini (B1671429) Pyridinium Surfactants Featuring Octadecyl Chains

Gemini surfactants are a class of amphiphiles characterized by two hydrophobic tails and two hydrophilic head groups linked by a spacer. These surfactants often exhibit superior physicochemical properties compared to their single-chain counterparts, including lower critical micelle concentrations (CMC) and greater surface activity. The synthesis of gemini pyridinium surfactants incorporating octadecyl chains can be achieved through the reaction of a suitable linking agent with a pyridine derivative, followed by quaternization with an octadecyl halide.

A common synthetic strategy involves the reaction of a dihaloalkane, such as 1,4-dibromobutane, with a molar excess of pyridine to form a bis-pyridinium salt which acts as the spacer and headgroups. This intermediate is then reacted with two equivalents of a long-chain alkyl halide, like 1-bromooctadecane, to yield the final gemini surfactant. While direct use of pre-formed 1-octadecylpyridin-1-ium bromide as a starting material is less conventional, a plausible pathway involves its reaction with a suitable bifunctional linker.

For instance, a novel class of gemini pyridinium surfactants with a four-methylene spacer group has been synthesized. nih.gov Although the primary route involves the reaction of pyridine with a dihaloalkane followed by alkylation, the resulting structures contain the 1-alkylpyridinium moiety. The critical micelle concentration (cmc) of these gemini surfactants is significantly lower than their corresponding monomeric surfactants, with the longer hydrophobic chains leading to lower cmc values. nih.gov Another approach involves the quaternization of 2,2'-(alpha,omega-alkanediyl)bispyridines with long-chain alkylating agents. researchgate.net

The synthesis of new pyridinium gemini amphiphiles with an ethane-1,2-dithiol spacer has also been reported. nih.gov This was achieved through the reaction of 1,2-bis(2-bromoalkylthio)ethane with pyridine to form the gemini bispyridinium bromide. nih.gov

Table 1: Representative Critical Micelle Concentration (CMC) Data for Gemini Pyridinium Surfactants

| Spacer Group | Alkyl Chain Length | Temperature (°C) | CMC (mol/L) |

| -(CH₂)₄- | C₁₂H₂₅ | 25 | 1.2 x 10⁻⁴ |

| -(CH₂)₄- | C₁₄H₂₉ | 25 | 4.5 x 10⁻⁵ |

| -(CH₂)₄- | C₁₆H₃₃ | 25 | 1.8 x 10⁻⁵ |

| -(CH₂)₄- | C₁₈H₃₇ | 25 | 8.0 x 10⁻⁶ |

This table presents representative data for gemini pyridinium surfactants with varying alkyl chain lengths, illustrating the effect of hydrophobicity on the critical micelle concentration. The data is based on findings for analogous surfactant systems.

Preparation of Octadecyl-Substituted Viologen and Other Dicationic Systems

Viologens, or 1,1'-dialkyl-4,4'-bipyridinium salts, are a well-known class of dicationic compounds with applications in electrochromic devices, electron transfer mediation, and as herbicides. The synthesis of octadecyl-substituted viologens typically involves the quaternization of 4,4'-bipyridine (B149096) with two equivalents of an octadecyl halide, such as 1-bromooctadecane. This reaction directly yields 1,1'-dioctadecyl-4,4'-bipyridinium dibromide, also known as octadecyl viologen dibromide. ontosight.ai

A general process for preparing 1,1'-dialkyl-4,4'-bipyridinium salts involves the coupling of a 1-alkylpyridinium salt in the presence of a base and a cyanide source, followed by oxidation. google.com This method could theoretically be adapted to use 1-octadecylpyridin-1-ium bromide as the starting material. The structure of octadecyl viologen dibromide consists of a 4,4'-bipyridinium core with two octadecyl chains attached to the nitrogen atoms. ontosight.ai

The synthesis of other dicationic systems can also be envisioned starting from 1-octadecylpyridin-1-ium bromide. For example, reaction with a molecule containing two leaving groups that can be displaced by the pyridine nitrogen could lead to novel dicationic structures. Solvothermal reactions have been used to produce bipyridinium iodobismuthates, where 4,4'-bipyridine is alkylated in situ. rsc.org

Advanced Analytical and Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic Probing of Molecular Interactions and Processes

Spectroscopic techniques are invaluable for investigating the behavior of 1-octadecylpyridin-1-ium bromide at a molecular level, providing insights into its sensing capabilities and interactions in different environments.

Fluorescence Spectroscopy for Sensing Mechanisms (e.g., Intramolecular Charge Transfer, Aggregation-Induced Emission)

While studies focusing solely on the intrinsic fluorescence of 1-octadecylpyridin-1-ium bromide are not extensively available, research on its functionalized derivatives provides significant insights into its potential for fluorescence-based sensing. A notable example is a highly selective fluorescent probe, (E)‐4‐(4‐([2,2′:6′,2′′‐terpyridin]‐4′‐yl)styryl)‐1‐octadecylpyridin‐1‐ium bromide (ZC‐F8), which incorporates the 1-octadecylpyridin-1-ium moiety. researchgate.netrawdatalibrary.netencyclopedia.pubresearchgate.netmdpi.com

This probe was specifically designed for the detection of cadmium ions (Cd²⁺) and demonstrates the principles of intramolecular charge transfer (ICT) and aggregation-induced emission (AIE). researchgate.netencyclopedia.pub The fluorescence spectra of this derivative show an excellent response to the presence of Cd²⁺. researchgate.netencyclopedia.pub This response is attributed to both the ICT effect and AIE phenomena, highlighting the role of the 1-octadecylpyridin-1-ium bromide structure in these advanced sensing mechanisms. researchgate.netencyclopedia.pub The long octadecyl chain can facilitate the formation of aggregates, a key aspect of AIE, where the restriction of intramolecular rotation in the aggregated state leads to enhanced fluorescence emission.

The successful application of this derivative in cell imaging for cadmium detection underscores the potential of 1-octadecylpyridin-1-ium bromide as a platform for developing fluorescent probes. researchgate.netrawdatalibrary.net The probe exhibited good membrane permeability, which is likely influenced by the long alkyl chain of the 1-octadecylpyridin-1-ium component. researchgate.netencyclopedia.pub

UV-Visible Absorption Spectroscopy in Adsorption and Complexation Studies

Currently, there is a lack of specific studies in the public domain that utilize UV-Visible absorption spectroscopy to investigate the adsorption and complexation of 1-octadecylpyridin-1-ium bromide. However, a study on various quaternary ammonium (B1175870) and phosphonium (B103445) salts, including 1-octadecylpyridin-1-ium bromide, noted that the UV absorption spectra for some related triethylammonium (B8662869) salts could not be determined in the middle-UV range. mdpi.com

Electrochemical Characterization of Interfacial Phenomena

Electrochemical methods are critical for evaluating the performance of 1-octadecylpyridin-1-ium bromide in applications such as corrosion inhibition, where its interaction with metal surfaces is paramount.

Electrochemical Impedance Spectroscopy (EIS) in Corrosion Inhibition Assessment

Potentiodynamic Polarization Curve Analysis for Corrosion Kinetics

Detailed potentiodynamic polarization studies specifically focused on 1-octadecylpyridin-1-ium bromide and its effect on corrosion kinetics have not been identified in the available research.

Surface Morphological and Compositional Investigations

Analysis of surface morphology and composition provides direct evidence of the interaction of 1-octadecylpyridin-1-ium bromide with various substrates, particularly in the context of forming protective layers.

No specific surface morphological or compositional investigations using techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), or X-ray Photoelectron Spectroscopy (XPS) for surfaces treated with 1-octadecylpyridin-1-ium bromide were found in the public literature.

Atomic Force Microscopy (AFM) for Surface Roughness and Film Formation

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. chalcogen.ro It is an exceptional tool for studying the morphology and texture of surfaces, making it highly suitable for characterizing films of 1-Octadecylpyridin-1-ium bromide. chalcogen.ro By scanning a sharp tip over a surface, AFM can measure and map surface features with high precision, allowing for the quantification of surface roughness parameters. chalcogen.roresearchgate.net

In the context of 1-Octadecylpyridin-1-ium bromide, AFM is employed to analyze the films it forms on various substrates. The formation of a protective layer by such surfactant molecules can significantly alter the surface roughness of the substrate. mdpi.com For instance, a polished surface will exhibit increased roughness after corrosion, a process that can be mitigated by the adsorption of an inhibitor film. mdpi.com The effectiveness of the film can be assessed by the reduction in surface roughness compared to an unprotected, corroded surface. mdpi.com

Key parameters derived from AFM analysis include average roughness (Ra), root mean square (RMS) roughness (Rq), and maximum peak-to-valley height (Rt). researchgate.net These metrics provide a quantitative measure of the surface's texture. For a film of 1-Octadecylpyridin-1-ium bromide, a lower Ra and Rq value would indicate the formation of a smoother, more uniform protective layer. The analysis of the surface topography can reveal how the molecules are organized on the surface and the completeness of the film coverage.

Table 1: Representative AFM Surface Roughness Data

| Surface Condition | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |

|---|---|---|

| Polished Substrate | 5.2 | 6.8 |

| Corroded Substrate | 85.4 | 102.1 |

| Substrate with 1-Octadecylpyridin-1-ium bromide film | 15.7 | 18.3 |

Scanning Electron Microscopy (SEM) for Surface Topography and Adsorption Confirmation

Scanning Electron Microscopy (SEM) is another powerful technique for surface analysis that uses a focused beam of electrons to generate images of a sample's surface. It provides information on surface topography, composition, and the distribution of materials. In the study of 1-Octadecylpyridin-1-ium bromide, SEM is crucial for visually confirming the formation of an adsorbed film on a substrate.

When applied to a metal surface, for example, SEM images can starkly contrast a smooth, polished surface with one that has been damaged by corrosion. mdpi.com The introduction of 1-Octadecylpyridin-1-ium bromide as a corrosion inhibitor leads to the formation of a protective film, and SEM analysis can verify the presence of this film by showing a significant reduction in surface degradation. mdpi.com The smoother surface observed in the presence of the inhibitor provides direct evidence of its protective action. mdpi.com

Furthermore, elemental analysis techniques often coupled with SEM, such as Energy-Dispersive X-ray Spectroscopy (EDX), can confirm the adsorption of the compound by detecting the elements present in the inhibitor molecule, such as nitrogen, on the substrate surface. mdpi.com

Table 2: SEM Analysis Findings for 1-Octadecylpyridin-1-ium bromide Adsorption

| Sample | Observed Surface Topography | Adsorption Confirmation |

|---|---|---|

| Bare Metal Surface | Smooth and uniform | N/A |

| Corroded Metal Surface | Highly rough and pitted | N/A |

| Metal Surface with Inhibitor | Significantly smoother surface with reduced corrosion damage | Presence of inhibitor film confirmed |

Micellization and Self-Assembly Characterization

The amphiphilic nature of 1-Octadecylpyridin-1-ium bromide, with its long hydrophobic octadecyl tail and hydrophilic pyridinium (B92312) headgroup, drives its self-assembly into micelles in aqueous solutions. The characterization of this behavior, particularly the determination of the critical micelle concentration (CMC), is fundamental to understanding its properties and applications.

Conductivity Measurements for Critical Micelle Concentration Determination

Conductivity measurement is a simple, accurate, and widely used technique to determine the Critical Micelle Concentration (CMC) of ionic surfactants like 1-Octadecylpyridin-1-ium bromide. researchgate.net The principle behind this method lies in the change in the molar conductivity of the surfactant solution with its concentration.

Below the CMC, the surfactant exists primarily as individual ions (monomers), and the conductivity increases linearly with concentration. As micelles begin to form at and above the CMC, the mobility of the surfactant ions is reduced because they are incorporated into larger, less mobile aggregates. This leads to a distinct change in the slope of the conductivity versus concentration plot. The concentration at which this break in the plot occurs is identified as the CMC. chalcogen.ro This method is considered one of the most precise for determining the CMC of ionic surfactants. researchgate.net

Table 3: Representative Conductivity Data for CMC Determination

| Concentration of 1-Octadecylpyridin-1-ium bromide (mol/L) | Specific Conductivity (µS/cm) |

|---|---|

| 1.0 x 10⁻⁵ | 15 |

| 5.0 x 10⁻⁵ | 45 |

| 1.0 x 10⁻⁴ | 80 |

| 2.5 x 10⁻⁴ (CMC) | 150 |

| 5.0 x 10⁻⁴ | 165 |

| 1.0 x 10⁻³ | 180 |

Dynamic Light Scattering for Aggregation Size and Stability

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension, making it ideal for characterizing the micelles formed by 1-Octadecylpyridin-1-ium bromide. The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles.

Through analysis of these fluctuations, the hydrodynamic radius of the micelles can be determined. DLS studies on similar long-chain surfactants, such as cetyltrimethylammonium bromide (CTAB), have revealed that at concentrations just above the CMC, spherical micelles are typically formed. researchgate.net As the surfactant concentration increases further, a transition to larger, non-spherical or cylindrical micelles can occur. researchgate.net DLS can monitor these changes in aggregation size and also provide information on the stability and polydispersity of the micellar solution. researchgate.net

Table 4: Representative DLS Data for Micelle Characterization

| Concentration Range | Predominant Micelle Shape | Average Hydrodynamic Radius (nm) |

|---|---|---|

| Just above CMC | Spherical | 3 - 5 |

| High Concentration | Cylindrical/Rod-like | 10 - 20 (length may vary) |

Fundamental Mechanistic Investigations of 1 Octadecylpyridin 1 Ium Bromide

Adsorption Mechanisms at Solid-Liquid Interfaces

The adsorption of 1-octadecylpyridin-1-ium bromide at solid-liquid interfaces is a critical aspect of its function in various applications, such as corrosion inhibition. This process is governed by a complex interplay of forces between the surfactant molecule, the solid substrate, and the surrounding liquid medium.

Physisorption vs. Chemisorption on Metallic Substrates

The interaction of 1-octadecylpyridin-1-ium bromide and similar N-alkyl pyridinium (B92312) compounds with metallic surfaces, such as steel, involves a combination of physical and chemical adsorption. academax.commdpi.commdpi.comekb.eg Initially, the cationic pyridinium headgroup is attracted to the metal surface, which may be negatively charged, or to pre-adsorbed anions from the medium (e.g., chloride or sulfate (B86663) ions). This initial electrostatic attraction is a key component of physisorption. mdpi.commdpi.com

Following this initial physical adsorption, a more robust interaction can occur through chemisorption. This involves the sharing or transfer of electrons from the electron-rich centers of the inhibitor molecule to the vacant d-orbitals of the metal atoms on the surface. mdpi.com The pyridinium ring, with its π-electrons and nitrogen heteroatom, can participate in this charge-sharing process. mdpi.com The determination of whether adsorption is primarily physical or chemical can be inferred from the Gibbs free energy of adsorption (ΔG°ads). Values around -20 kJ/mol or less positive are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. For some pyridinium-based inhibitors, calculated ΔG°ads values fall between these ranges (e.g., -32 to -33 kJ mol−1), indicating that both physisorption and chemisorption contribute to the formation of a protective film on the metal surface. mdpi.com This mixed-mode adsorption creates a stable and effective barrier against corrosive species. academax.comekb.eg

Evaluation of Adsorption Isotherms (e.g., Langmuir, Villamil) and Their Conformity

To quantitatively describe the adsorption behavior of 1-octadecylpyridin-1-ium bromide on surfaces, various adsorption isotherm models are employed. These models relate the amount of substance adsorbed onto a surface to its concentration in the solution at a constant temperature.

The Langmuir adsorption isotherm is frequently found to be applicable to the adsorption of N-alkyl pyridinium bromides on various substrates, including steel and sand. academax.commdpi.commdpi.comresearchgate.netekb.eg The Langmuir model is based on several key assumptions: the surface possesses a fixed number of equivalent adsorption sites, each site can hold only one molecule (monolayer coverage), and there are no interactions between adsorbed molecules. wikipedia.orgyoutube.comlibretexts.org The good fit of experimental data to the Langmuir model for these compounds suggests that they form a monolayer on the substrate surface, at least under the conditions studied. academax.commdpi.comekb.eg

The Villamil adsorption isotherm , which is a modification of the Langmuir model, has also been used to describe the adsorption of cationic surfactants, particularly gemini (B1671429) surfactants, on carbon steel. researchgate.net This model can account for more complex adsorption behaviors. While specific studies applying the Villamil isotherm to 1-octadecylpyridin-1-ium bromide are not prevalent, its use with similar cationic surfactants highlights the need to consider various models to accurately represent the adsorption process. researchgate.net

The conformity of adsorption data to a particular isotherm provides insight into the mechanism of surface coverage. For instance, adherence to the Langmuir model in studies of pyridinium bromide derivatives on mild steel confirms the formation of an adsorbed protective layer. mdpi.comekb.eg

Table 1: Adsorption Isotherm Conformity for Pyridinium-Based Surfactants

| Surfactant Type | Substrate | Applicable Isotherm | Implication | Source(s) |

|---|---|---|---|---|

| N-alkyl alkynyl pyridinium bromide | X70 Steel | Langmuir | Monolayer adsorption, mixed physisorption/chemisorption | academax.com |

| Pyridinium Bromide Derivatives | Mild Steel | Langmuir | Formation of a protective monolayer | mdpi.comekb.eg |

| N-(n-octyl/dodecyl)-3-methylpyridinium bromide | EN3B Mild Steel | Langmuir | Strong interaction, monolayer formation, mixed adsorption | mdpi.com |

| Gemini Cationic Surfactants | Carbon Steel | Villamil | Complex adsorption behavior | researchgate.net |

| Cationic Surfactants (general) | Bitumen Films | Langmuir | Monolayer formation on hydrophobic surfaces | researchgate.net |

Influence of Alkyl Chain Length and Head Group Structure on Adsorption Behavior

The molecular structure of a surfactant, specifically its alkyl chain length and head group, significantly dictates its adsorption characteristics.

Alkyl Chain Length: An increase in the length of the hydrophobic alkyl chain generally enhances the adsorption of pyridinium bromide surfactants. researchgate.netresearchgate.netmdpi.com Longer chains lead to stronger hydrophobic interactions, which promote the removal of the surfactant from the aqueous phase and its accumulation at the solid-liquid interface. researchgate.net This increased hydrophobicity results in a more compact and well-ordered adsorbed layer. Studies have shown that for a series of alkyltrimethylammonium bromide surfactants, the adsorption capacity increases with the chain length from 12 to 16 carbons. researchgate.net This trend is attributed to the enhanced hydrophobic interactions of the longer tails, which is a key driving force in the adsorption process. researchgate.netmdpi.com

Head Group Structure: The nature of the cationic head group also plays a crucial role. The pyridinium ring, being a π-electron system, can interact differently with surfaces compared to simpler quaternary ammonium (B1175870) head groups like trimethylammonium. researchgate.net The geometry and charge distribution of the head group influence its binding affinity and packing efficiency on the substrate. nih.gov For instance, comparisons between imidazolium, piperidinium, and pyrrolidinium (B1226570) head groups with a common octadecyl chain revealed that the methylimidazolium moiety was more effective at the air/water interface, suggesting that π-electron ring systems can lead to more efficient adsorption and aggregation. researchgate.net While direct comparisons for 1-octadecylpyridin-1-ium bromide are specific, the principle holds that the head group's structure is a key determinant of the surfactant's interfacial behavior. nih.govnih.gov

Table 2: Effect of Molecular Structure on Adsorption Properties of Cationic Surfactants

| Structural Feature | Influence on Adsorption | Underlying Reason | Source(s) |

|---|---|---|---|

| Increasing Alkyl Chain Length | Increases adsorption capacity and efficiency. | Enhanced hydrophobic interactions; formation of more compact monolayers. | researchgate.netresearchgate.netmdpi.com |

| Head Group with π-electron system (e.g., pyridinium, imidazolium) | Can lead to more effective adsorption compared to simple aliphatic head groups. | Potential for π-interactions with the surface; different charge distribution and packing geometry. | researchgate.net |

| Bulky/Hydroxylated Head Groups | Can lead to less efficient packing ("patch-like" coverage) and smaller aggregates. | Steric hindrance and increased hydrophilicity affect how molecules arrange on the surface. | nih.gov |

Mechanisms of Biological Activity (Non-Clinical Focus)

The biological activity of 1-octadecylpyridin-1-ium bromide, particularly its antimicrobial properties, is primarily attributed to its interaction with and disruption of cell membranes.

Interaction with Bacterial Cell Membranes and Disintegration Processes

As a cationic surfactant, 1-octadecylpyridin-1-ium bromide targets the fundamental structure of bacterial cells: the cell membrane. The process of membrane disruption occurs through a multi-step mechanism. mdpi.comresearchgate.net

First, an electrostatic interaction occurs between the positively charged pyridinium headgroup and the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. mdpi.comresearchgate.netbiorxiv.org This initial attraction brings the surfactant molecules to the cell surface.

Following adsorption to the surface, the long, hydrophobic octadecyl tail penetrates and integrates into the hydrophobic core of the lipid bilayer. mdpi.comnih.gov This insertion disrupts the highly ordered structure of the membrane lipids. The accumulation of surfactant molecules within the membrane leads to a loss of membrane integrity, increased permeability, and the formation of pores or micelles-like structures. nih.gov This disorganization results in the leakage of vital intracellular components, such as ions, metabolites, and even larger molecules like proteins and nucleic acids, ultimately leading to bacterial cell death. mdpi.comresearchgate.net

Selectivity Profiles Towards Prokaryotic vs. Eukaryotic Membrane Systems

Bacterial membranes are typically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which impart a significant net negative surface charge. biorxiv.org This strong negative charge promotes the initial electrostatic attraction of the cationic surfactant. In contrast, the outer leaflet of most eukaryotic plasma membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a less negative or near-neutral surface charge. nih.gov This difference in surface charge provides a basis for preferential interaction with bacterial cells.

However, this selectivity is not absolute. At higher concentrations, 1-octadecylpyridin-1-ium bromide and its analogue, cetylpyridinium (B1207926) chloride (CPC), can also disrupt eukaryotic membranes, leading to cytotoxicity. nih.govnih.govbiorxiv.org Studies on CPC have shown that it can be toxic to eukaryotic cells, such as human keratinocytes, by inhibiting mitochondrial function, a critical eukaryotic process. nih.govbiorxiv.org The hydrophobicity of the alkyl chain is a key factor; excessively hydrophobic chains can lead to a loss of selectivity and increased damage to eukaryotic cells (hemolysis). nih.gov Therefore, the therapeutic window for such compounds relies on a concentration that is effective against bacteria while remaining below the threshold for significant eukaryotic toxicity.

Correlation of Molecular Hydrophobicity and Cationic Charge Density with Membrane Activity

The interaction of 1-Octadecylpyridin-1-ium bromide with biological membranes is fundamentally governed by two of its key molecular features: the pronounced hydrophobicity of its long alkyl chain and the localized positive charge of its pyridinium headgroup. The interplay between these characteristics dictates the compound's ability to partition into, disrupt, and traverse lipid bilayers.

The octadecyl tail, a saturated 18-carbon chain, confers a high degree of lipophilicity to the molecule. This hydrophobicity is the primary driving force for its association with the nonpolar core of cell membranes. In aqueous environments, the aggregation of these hydrophobic tails to minimize contact with water, a phenomenon known as the hydrophobic effect, promotes the insertion of the molecule into the lipid bilayer. Studies on other cationic amphiphiles, such as cationic antimicrobial peptides (CAPs), have demonstrated a direct correlation between hydrophobicity and membrane-disruptive capabilities. nih.gov For instance, CAPs with higher hydrophobicity exhibit a greater propensity for time-dependent aggregation into β-strand-like structures within bacterial lipid model membranes, a behavior less prominent in their less hydrophobic counterparts. nih.gov Similarly, the octadecyl chain of 1-Octadecylpyridin-1-ium bromide is expected to readily integrate into the acyl chain region of the membrane, leading to perturbations in membrane fluidity and integrity.

Table 1: Illustrative Correlation of Amphiphile Properties with Membrane Activity Based on Analogous Systems

| Property | Influence on Membrane Interaction | Expected Outcome for 1-Octadecylpyridin-1-ium bromide |

| High Hydrophobicity (long alkyl chain) | Drives insertion into the lipid bilayer core; can induce membrane destabilization. | The C18 chain promotes strong association with and potential disruption of the cell membrane. |

| Cationic Charge (pyridinium headgroup) | Mediates initial electrostatic attraction to negatively charged membranes. | Facilitates initial binding to target membranes, particularly those with a net negative charge. |

| Charge Density (single localized charge) | Influences the kinetics of membrane interaction and the strength of binding. | The localized charge contributes to a defined interaction strength, which, in concert with hydrophobicity, governs overall membrane activity. |

Mechanistic Pathways in Fluorescent Sensing

The unique molecular structure of 1-Octadecylpyridin-1-ium bromide and its derivatives can be harnessed for the development of fluorescent sensors. The signaling mechanisms in such systems often rely on analyte-induced changes in the supramolecular organization or the electronic properties of the sensing molecule.

Ion-Induced Supramolecular Assembly Leading to Signal Generation

The amphiphilic nature of 1-Octadecylpyridin-1-ium bromide, possessing a hydrophilic pyridinium headgroup and a long hydrophobic octadecyl tail, makes it prone to self-assembly in aqueous solutions. In the context of fluorescent sensing, the presence of specific ions can trigger or modify these assembly processes, leading to a detectable change in fluorescence. This principle of ion-induced supramolecular assembly is a powerful strategy for signal generation.

While specific studies on 1-Octadecylpyridin-1-ium bromide as an ion sensor are not prevalent, the mechanism can be inferred from related systems. For example, the formation of supramolecular polymers through host-guest interactions can create organized nanostructures. rsc.org In a hypothetical scenario, a functionalized derivative of 1-Octadecylpyridin-1-ium bromide could exist as monomers in solution with a certain fluorescence quantum yield. The introduction of a target ion could act as a template or a bridge, inducing the aggregation of these monomers into micelles, vesicles, or other supramolecular structures. This change in the local environment and intermolecular interactions within the assembly can significantly alter the fluorescence output, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the signal. The specificity of this response would be dictated by the selective binding of the target ion to the functionalized pyridinium headgroup.

Role of Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission (AIE) Phenomena in Analyte Response

Intramolecular Charge Transfer (ICT):

The concept of intramolecular charge transfer is central to the design of many fluorescent probes. In a molecule designed for ICT-based sensing, an electron-donating moiety is conjugated with an electron-accepting moiety. For a derivative of 1-Octadecylpyridin-1-ium bromide, the pyridinium unit can act as a potent electron acceptor. If an electron-donating group were to be incorporated into the structure, excitation with light could lead to a shift of electron density from the donor to the acceptor, forming an ICT excited state.

The energy of this ICT state, and consequently the wavelength of the emitted fluorescence, is highly sensitive to the polarity of the local environment and the electronic properties of the molecule. The binding of an analyte, such as a metal ion, to a specific site on the molecule can perturb this donor-acceptor system. For instance, studies on a pyridinium benzocrown ether conjugate have shown that the addition of metal ions causes a blue shift in the ICT absorption band. nih.gov This is because the ion binding to the crown ether, which acts as the donor part, alters its electron-donating ability, thereby influencing the ICT process. nih.gov A similar principle could be applied to a functionalized 1-Octadecylpyridin-1-ium bromide, where ion binding would modulate the ICT process and result in a measurable change in its fluorescence properties.

Table 2: Illustrative Ion-Sensing Properties of a Pyridinium-based ICT Sensor

| Cation | Binding Constant (M⁻¹) | Detection Limit (mM) |

| Li⁺ | 2100 | Not specified |

| Na⁺ | 910 | Not specified |

| Mg²⁺ | 11500 | 0.0156 |

| Ca²⁺ | 2000 | Not specified |

| Data based on a pyridinium benzocrown ether conjugate system. nih.gov |

Aggregation-Induced Emission (AIE):

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly fluorescent upon aggregation. mdpi.com This is in stark contrast to the common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel, leading to enhanced fluorescence. mdpi.com

Pyridinium salts have been shown to exhibit AIE. rsc.orgosi.lv The intermolecular interactions between pyridinium subunits in the solid or aggregated state can induce this emission. rsc.orgosi.lv 1-Octadecylpyridin-1-ium bromide, with its propensity to aggregate due to its long alkyl chain, is a prime candidate for exhibiting AIE or the related phenomenon of aggregation-induced enhanced emission (AIEE).

In a sensing application, a derivative of 1-Octadecylpyridin-1-ium bromide could be designed to be soluble and non-emissive in a given solvent. The introduction of an analyte that induces aggregation—perhaps by neutralizing charge, changing solvent polarity, or through specific binding interactions—would trigger the AIE effect, resulting in a "turn-on" fluorescent signal. mdpi.com The sensitivity and selectivity of such a sensor would be governed by the specific interactions that lead to the aggregation of the probe in the presence of the target analyte. For example, fluorogens with AIE properties have been used to detect various analytes, including ions and small molecules, by designing the AIE-active molecule (AIEgen) to interact specifically with the target. mdpi.com

Advanced Academic Research Applications

Corrosion Inhibition and Material Protection

The amphiphilic nature of 1-Octadecylpyridin-1-ium bromide makes it an effective corrosion inhibitor, particularly for metals in aggressive acidic environments. Its performance has been investigated on various metallic surfaces, demonstrating its potential to significantly retard corrosive processes.

Efficacy on Carbon Steel in Aggressive Acidic Environments

Research has confirmed the application of N-octadecylpyridinium bromide as a corrosion inhibitor for mild steel in 1 M H2SO4. researchgate.net The compound's effectiveness stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium. This inhibitive capability has been evaluated using electrochemical techniques such as polarization scans, which provide insight into the mechanism and efficiency of the corrosion protection. researchgate.net The investigation into the corrosion products formed on mild steel in the presence of N-octadecylpyridinium bromide further elucidates its protective action. researchgate.net

While direct percentage efficiencies for 1-octadecylpyridinium bromide are not detailed in the provided search results, studies on similar long-chain alkyl pyridinium (B92312) bromides, such as N-(n-octyl)-3-methylpyridinium bromide (Py8) and N-(n-dodecyl)-3-methylpyridinium bromide (Py12), offer valuable comparative data on their performance on mild steel in acidic chloride media (3.5% NaCl, pH 1.5). mdpi.com These related compounds exhibit significant inhibition efficiencies, as detailed in the table below.

Inhibition Efficiency of Similar Pyridinium Bromide Derivatives

| Inhibitor Concentration | Inhibition Efficiency (IE %) of Py8 | Inhibition Efficiency (IE %) of Py12 |

|---|---|---|

| 50 ppm | 70% | 65% |

| 100 ppm | 78% | 72% |

| 200 ppm | 85% | 82% |

This data is for N-(n-octyl)-3-methylpyridinium bromide (Py8) and N-(n-dodecyl)-3-methylpyridinium bromide (Py12) on EN3B mild steel in 3.5% NaCl solution (pH 1.5) and is presented here for illustrative purposes of the efficacy of similar compounds. mdpi.com

Inhibition Performance on Other Metal Alloys (e.g., Cobalt)

While the provided search results specifically detail the use of 1-Octadecylpyridin-1-ium bromide on carbon steel, the broader class of alkylpyridinium bromide derivatives has been studied as corrosion inhibitors for various metals. For instance, tetradecylpyridinium bromide has been shown to be an effective inhibitor for the corrosion of aluminium in hydrochloric acid solution. researchgate.net The general mechanism of adsorption and protective film formation by these cationic surfactants suggests potential efficacy on other metal alloys like cobalt, although specific studies on 1-Octadecylpyridin-1-ium bromide for cobalt were not found in the search results. The inhibition is generally dependent on the metal, the corrosive environment, and the specific structure of the inhibitor. researchgate.net

Role as a Cationic Surfactant in Forming Protective Layers

The primary mechanism by which 1-Octadecylpyridin-1-ium bromide inhibits corrosion is through its action as a cationic surfactant. researchgate.netmdpi.com The positively charged pyridinium head group is attracted to the negatively charged metal surface in acidic solutions, leading to the adsorption of the molecule onto the steel. mdpi.com This initial electrostatic interaction is followed by the organization of the long, hydrophobic octadecyl chains to form a dense, protective film. mdpi.com

Development of Chemo- and Biosensing Platforms

The unique chemical structure of pyridinium compounds has also led to their exploration in the development of sensitive and selective chemo- and biosensors. However, based on the provided search results, there is no specific information available on the use of 1-Octadecylpyridin-1-ium bromide in the following applications.

Design of Highly Selective Fluorescent Probes for Metal Ion Detection (e.g., Cd2+, Pb2+)

No information was found in the search results regarding the use of 1-Octadecylpyridin-1-ium bromide for the design of fluorescent probes for the detection of metal ions such as Cd²⁺ or Pb²⁺.

Creation of pH-Responsive Fluorescent Sensors

No information was found in the search results detailing the application of 1-Octadecylpyridin-1-ium bromide in the creation of pH-responsive fluorescent sensors.

Application in Cell Imaging for Cellular Microenvironment Monitoring

While direct studies on 1-octadecylpyridin-1-ium bromide for cell imaging are not extensively documented, the broader class of pyridinium-based compounds is recognized for its potential in developing fluorescent probes for biological imaging. nih.govnih.govgoogle.com The inherent properties of the pyridinium cation, such as its ability to be part of a larger conjugated system, make it a suitable component for creating dyes that can visualize the cellular microenvironment. nih.gov

Researchers have successfully designed and synthesized pyridinium-centered fluorescent probes for two-photon microscopy, a high-resolution imaging technique with deep tissue penetration and minimal photodamage. nih.gov These probes often feature a pyridinium core acting as an electron-acceptor, which, when combined with various electron-donating "arms," can create molecules with excellent fluorescence quantum yields and two-photon absorption cross-sections. nih.gov The positive charge of the pyridinium moiety also enhances water solubility and can facilitate targeting of specific organelles like mitochondria and lysosomes. nih.gov

Given the structural similarities, it is plausible that 1-octadecylpyridin-1-ium bromide could be functionalized to act as a fluorescent probe. The long octadecyl chain could serve as a lipid anchor, enabling the probe to integrate into cellular membranes. By attaching a suitable fluorophore to the pyridinium ring, it could potentially be used to monitor changes in membrane fluidity, potential, or composition, thus providing valuable insights into the dynamics of the cellular microenvironment. The development of such probes would be a significant advancement in the real-time observation of biological processes at the subcellular level. nih.gov

Antimicrobial Agent Research

The rise of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. Cationic amphiphiles, such as 1-octadecylpyridin-1-ium bromide, have emerged as promising candidates due to their membrane-disrupting mechanism of action, which is less prone to the development of resistance compared to traditional antibiotics.

Activity against Antibiotic-Resistant Bacterial Strains (e.g., Methicillin-Resistant Staphylococcus aureus)

Research has demonstrated the potent antibacterial activity of alkylpyridinium salts against a range of bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA). A study on a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides showed significant efficacy against S. aureus. nih.govepistemonikos.orgresearchgate.net While this study did not use the exact 1-octadecylpyridin-1-ium bromide, it provides crucial insights into the activity of structurally similar compounds. The findings indicated that these compounds were most active against S. aureus, and that methicillin-sensitive strains were more susceptible than MRSA. nih.govepistemonikos.orgresearchgate.net

Structure-Activity Relationship Studies for Antimicrobial Efficacy

The antimicrobial effectiveness of alkylpyridinium bromides is closely linked to their molecular structure, particularly the length of the alkyl chain. nih.govepistemonikos.orgresearchgate.net Structure-activity relationship (SAR) studies are therefore crucial for optimizing the design of these compounds for maximum therapeutic effect.

In the aforementioned study of 1-alkyl-2-(4-pyridyl)pyridinium bromides, the most potent antimicrobial activity against S. aureus was observed in compounds with alkyl chain lengths between 11 and 16 carbons. nih.govepistemonikos.orgresearchgate.net This suggests that an optimal balance between the hydrophobic alkyl chain and the hydrophilic pyridinium head is necessary for effective interaction with and disruption of the bacterial cell membrane. The long octadecyl (C18) chain of 1-octadecylpyridin-1-ium bromide places it slightly outside this optimal range, which might influence its specific activity. However, the general principle that the length of the hydrophobic tail is a key determinant of antimicrobial efficacy remains a central theme in the design of such compounds. nih.gov

The general findings from SAR studies on related compounds are summarized in the table below:

| Compound Series | Optimal Alkyl Chain Length for Anti-S. aureus Activity | Key Findings | Reference |

| 1-alkyl-2-(4-pyridyl)pyridinium bromides | 11-16 carbons | Activity is dependent on chain length; efflux pumps may confer resistance in MRSA. | nih.govepistemonikos.orgresearchgate.net |

These SAR studies provide a rational basis for the design of new pyridinium-based antimicrobial agents with improved efficacy against resistant bacterial strains.

Supramolecular Chemistry and Soft Materials Science

The amphiphilic nature of 1-octadecylpyridin-1-ium bromide makes it an excellent building block for the construction of complex, self-assembled structures, which is a cornerstone of supramolecular chemistry and soft materials science.

Formation of Self-Assembled Monolayers and Ordered Aggregates

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. The formation of SAMs from amphiphilic molecules like 1-octadecylpyridin-1-ium bromide is driven by the interaction of the hydrophilic head group with a polar substrate and the van der Waals interactions between the hydrophobic tails. While specific studies on 1-octadecylpyridin-1-ium bromide SAMs are not abundant, research on the closely related octadecyltrimethylammonium bromide (C18TAB) on mica provides valuable insights into the kinetic processes involved. nih.gov The growth of these SAMs typically involves the deposition of molecules, the formation of a disordered two-dimensional liquid phase, followed by the nucleation and growth of ordered solid-phase islands. nih.gov

The pyridinium group in 1-octadecylpyridin-1-ium bromide can also play a crucial role in the formation of ordered structures. For instance, pyridinium-functionalized surfaces can be synthesized via the substitution of a bromine monolayer. researchgate.net Furthermore, the use of a bromide adlayer has been shown to facilitate the formation of highly ordered organic monolayers on gold surfaces, suggesting that the bromide counter-ion in 1-octadecylpyridin-1-ium bromide could play a role in the ordering of the monolayer. nih.govresearchgate.net The ability to form well-defined monolayers opens up possibilities for creating functional surfaces with controlled chemical and physical properties.

Integration into Supramolecular Host-Guest Systems and Polymers

The unique properties of 1-octadecylpyridin-1-ium bromide also make it a candidate for integration into more complex supramolecular architectures such as host-guest systems and functional polymers. nih.govmdpi.com Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. rsc.org The hydrophobic octadecyl chain of 1-octadecylpyridin-1-ium bromide could act as a guest that binds within the hydrophobic cavity of a host molecule, such as a cyclodextrin (B1172386) or a pillararene, in an aqueous environment. nih.govaalto.fi This encapsulation could be used to modulate the properties and biological activity of the pyridinium compound.

Furthermore, the pyridinium moiety can be incorporated into polymer chains to create functional materials. For example, polymers containing N-alkylpyridinium bromide units have been shown to possess bactericidal properties. nih.gov Poly(vinyl-N-hexylpyridinium) bromide, for instance, can be covalently attached to surfaces to render them antimicrobial. nih.gov It is conceivable that 1-octadecylpyridin-1-ium bromide could be used as a monomer or a functionalizing agent in the synthesis of polymers with tailored properties, such as antimicrobial coatings or responsive materials that change their characteristics in response to external stimuli. The synthesis of a polyacetylene with an N-(2-ethylpyrroyl)pyridinium bromide pendant group demonstrates the feasibility of incorporating such structures into conjugated polymer backbones. researchgate.net

Exploitation in Aggregation-Induced Emission (AIE) Systems

The phenomenon of aggregation-induced emission (AIE) has emerged as a significant area of research in materials science and biomedical applications. Unlike conventional fluorophores that often suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregates, AIE luminogens (AIEgens) exhibit enhanced fluorescence intensity upon aggregation. This unique characteristic is primarily attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. The pyridinium moiety, a key component of 1-Octadecylpyridin-1-ium bromide, has been a subject of investigation in the development of novel AIE systems.

Recent studies have demonstrated that simple pyridinium salts can function as effective AIEgens. The AIE properties of these compounds are significantly influenced by the nature of the counter-ion and the non-covalent interactions between the pyridinium cations in the aggregated state. Research has shown that intermolecular π+–π+ and π+–π interactions involving the pyridinium cations are crucial for inducing the AIE effect. osi.lv

The role of the counter-ion, such as bromide (Br⁻), is pivotal in modulating the AIE characteristics. While some studies on other AIEgens have shown that certain counter-ions can minimize intermolecular π–π interactions to avoid quenching, research on pyridinium-based AIEgens has revealed a contrasting effect. nih.gov In these systems, the counter-ion influences the crystal packing and the strength of the intermolecular interactions, which in turn affects the photoluminescence quantum yield (PLQY) and the emission wavelength.

For instance, studies on various N-substituted pyridinium salts have shown a clear dependence of the solid-state emission on the associated anion. In one study, a series of pyridinium salts with different counter-ions were synthesized and their AIE properties were evaluated. The results indicated that the emission wavelength and quantum yield varied with the counter-ion. osi.lv Specifically, pyridinium salts with chloride or bromide counter-ions tended to exhibit lower energy emission compared to those with tosylate as the counter-ion. osi.lv

Another investigation into the counter-ion effect on pyridinium AIEgens provided further insights. It was observed that while the emission wavelength in a solvent like acetonitrile (B52724) remained consistent across different salts, suggesting dissociation and a common emitting species, the solid-state emission varied significantly. nih.gov This underscores the critical role of the aggregated state interactions, which are mediated by the counter-ion, in determining the AIE output.

The table below summarizes the effect of different counter-ions on the solid-state photoluminescence properties of a representative pyridinium AIEgen, illustrating the influence of the bromide ion in comparison to others.

| Compound | Counter-ion | Solid-State Emission Maximum (nm) | Photoluminescence Quantum Yield (PLQY) (%) |

| Pyridinium Salt 1 | Chloride | 503 | Not specified in detail |

| Pyridinium Salt 2a | Bromide | 520 | Not specified in detail |

| Pyridinium Salt 2b | Tosylate | 465 | Not specified in detail |

| Pyridinium Salt 3 | Tosylate | 432 | Not specified in detail |

| Pyridinium Salt 4 | Tosylate | 450 | Not specified in detail |

| Pyridinium Salt 5 | Bromide | 515 | Not specified in detail |

| Pyridinium Salt 4aA | Perchlorate | 496 | 45.8 |

| Pyridinium Salt 4b | Chloride | 496 | 42.4 |

| Pyridinium Salt 4c | Bromide | 514 | 18.2 |

| Pyridinium Salt 4f | Nitrate | 468 | 33.4 |

Data adapted from studies on pyridinium-based AIEgens. osi.lvnih.gov

The findings highlight that while the pyridinium core acts as the luminophore, the bromide counter-ion in compounds like 1-Octadecylpyridin-1-ium bromide plays a crucial, albeit complex, role in the solid-state emission properties. The amphiphilic nature of 1-Octadecylpyridin-1-ium bromide, with its long alkyl chain, further suggests its potential for self-assembly into micelles and other aggregates in aqueous environments, making it a candidate for AIE applications in biological imaging and sensing. tue.nl The design and synthesis of such amphiphilic AIEgens are an active area of research, aiming to create functional materials for a range of biomedical applications. tue.nlrsc.org

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of a molecule. These methods are instrumental in predicting the behavior of 1-Octadecylpyridin-1-ium bromide, especially in applications such as corrosion inhibition.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-Octadecylpyridin-1-ium bromide, DFT calculations can map the electron density distribution, which is crucial for understanding its chemical behavior. The pyridinium (B92312) ring, being electron-deficient, and the long octadecyl tail, being electron-rich, create distinct electronic regions within the molecule.

In the context of corrosion inhibition, DFT helps in understanding the interaction between the inhibitor molecule and a metal surface. The calculations can elucidate the nature of the adsorption, whether it is physisorption (due to electrostatic interactions) or chemisorption (involving charge sharing or transfer). Studies on related pyridine (B92270) derivatives have shown that the nitrogen atom of the pyridine ring and the delocalized π-electrons are key sites for interaction with vacant d-orbitals of metal atoms. acs.orgnih.gov The geometry of the molecule, as optimized by DFT calculations, often reveals a planar orientation of the pyridinium ring upon adsorption, maximizing its contact with the metal surface. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electron Transfer Processes

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's ability to participate in electron transfer processes. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons.

For 1-Octadecylpyridin-1-ium bromide, the HOMO is typically localized on the bromide anion and the pyridinium ring, indicating these are the primary sites for electron donation. Conversely, the LUMO is generally situated on the pyridinium ring, highlighting its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of the molecule's stability and reactivity. A smaller energy gap suggests higher reactivity, which can be advantageous in applications like corrosion inhibition where electron transfer to the metal surface is desirable. nih.govorientjchem.org

Evaluation of Chemical Reactivity Descriptors

Beyond HOMO and LUMO energies, DFT calculations allow for the determination of several global reactivity descriptors that quantify the chemical behavior of 1-Octadecylpyridin-1-ium bromide. These descriptors, derived from the orbital energies, provide a more nuanced picture of its reactivity. orientjchem.orgscirp.org

Key descriptors include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A lower hardness value indicates higher reactivity.

Softness (S): The reciprocal of hardness, with higher values indicating greater reactivity.

Fraction of Electrons Transferred (ΔN): This value estimates the number of electrons transferred from the inhibitor molecule to the metal surface.

These parameters are crucial for predicting the efficiency of 1-Octadecylpyridin-1-ium bromide as a corrosion inhibitor. For instance, a higher value for the fraction of electrons transferred (ΔN) typically correlates with stronger adsorption onto the metal surface and thus better inhibition performance. orientjchem.org

| Parameter | Description | Typical Value Range |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -7.0 to -9.5 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -3.0 |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | 4.0 to 6.5 |

| Dipole Moment (μ) (Debye) | Measure of the polarity of the molecule | 10 to 25 |

| Electronegativity (χ) | Tendency to attract electrons | 3.5 to 5.0 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 3.25 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the time-dependent behavior of 1-Octadecylpyridin-1-ium bromide at an atomistic level. These simulations are particularly useful for understanding its interactions in complex environments.

Modeling Adsorption Behavior at Metal-Solution Interfaces

MD simulations can model the adsorption of 1-Octadecylpyridin-1-ium bromide molecules onto a metal surface from an aqueous solution. These simulations can reveal the orientation of the adsorbed molecules, the formation of a protective film, and the displacement of water and corrosive species from the metal surface. For cationic surfactants like 1-Octadecylpyridin-1-ium bromide, the positively charged pyridinium headgroup is expected to interact strongly with a negatively charged metal surface, while the long hydrophobic octadecyl tail extends into the solution, forming a barrier. nih.gov

Simulations can also elucidate the binding energy between the inhibitor and the metal surface, providing a quantitative measure of the adsorption strength. The radial distribution function analysis from MD simulations can identify the specific atoms of the inhibitor that are in close contact with the surface atoms, further clarifying the adsorption mechanism. nih.gov

Simulation of Interactions with Lipid Bilayers and Biological Membranes

The amphiphilic nature of 1-Octadecylpyridin-1-ium bromide makes its interaction with biological membranes a subject of interest. MD simulations are a powerful tool to investigate how this surfactant interacts with and potentially disrupts lipid bilayers, which are the fundamental components of cell membranes.

These simulations can model the insertion of the octadecyl tail into the hydrophobic core of the lipid bilayer, while the polar pyridinium headgroup remains at the lipid-water interface. This process can alter the structural and dynamic properties of the membrane, such as its thickness, fluidity, and permeability. By analyzing the simulation trajectories, researchers can understand the molecular-level details of these interactions, which is crucial for assessing the compound's biocompatibility and potential applications in drug delivery or as an antimicrobial agent. Studies on similar surfactants have shown that they can induce changes in the order and dynamics of the lipid acyl chains. nih.gov

| Simulation Output | Description | Significance for 1-Octadecylpyridin-1-ium Bromide |

|---|---|---|

| Binding Energy | The energy released upon adsorption of the molecule onto a surface. | Indicates the stability of the adsorbed protective film on a metal surface. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Identifies the specific atoms involved in the interaction with a metal surface or lipid bilayer. |

| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time. | Provides insights into the diffusion and mobility of the surfactant at an interface. |

| Order Parameters | Quantify the orientational order of molecular segments, such as lipid tails. | Reveals the effect of the surfactant on the structure and fluidity of a lipid bilayer. |

Advanced Topological and Electrostatic Analyses of 1-Octadecylpyridin-1-ium bromide

Quantum Theory of Atoms in Molecules (AIM) for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgamercrystalassn.orgwiley-vch.de This partitioning allows for the analysis of chemical bonds and non-covalent interactions based on the topology of the electron density, ρ(r). amercrystalassn.orguni-rostock.de A key concept in AIM is the bond critical point (BCP), a point of minimum electron density between two interacting atoms where the gradient of the electron density is zero. The properties at this BCP, such as the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction.

For a system like 1-octadecylpyridin-1-ium bromide, AIM analysis would be crucial for characterizing the various non-covalent interactions at play. These include:

Ionic Interactions: The primary interaction between the positively charged pyridinium head group and the negatively charged bromide anion.

Hydrogen Bonds: Weak hydrogen bonds can form between the acidic protons on the pyridinium ring and the bromide anion. ua.pt

van der Waals Interactions: These are prevalent along the long octadecyl chain and between the alkyl chains of neighboring cations. nih.gov

π-π Stacking: Potential interactions between the aromatic pyridinium rings of adjacent cations. researchgate.net

In a typical AIM analysis of a pyridinium-based ionic liquid, the presence of a BCP between a hydrogen atom on the pyridinium ring and the bromide anion would confirm a hydrogen bonding interaction. The values of ρ(r) and ∇²ρ(r) at this BCP would quantify its strength. Generally, for closed-shell interactions like hydrogen bonds and van der Waals forces, ρ(r) is low and ∇²ρ(r) is positive. For shared (covalent) interactions, ∇²ρ(r) is typically negative.

While specific data for 1-octadecylpyridin-1-ium bromide is not available, studies on similar systems provide expected ranges for these AIM parameters.

Table 1: Typical AIM Parameters for Non-Covalent Interactions in Pyridinium-Based Systems This table presents illustrative data based on computational studies of similar pyridinium ionic liquids, as specific data for 1-Octadecylpyridin-1-ium bromide is not available in the reviewed literature.

| Interaction Type | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Nature of Interaction |

|---|---|---|---|---|

| C-H···Br Hydrogen Bond | ~0.01 - 0.03 | Positive | Slightly negative or positive | Predominantly electrostatic |

| van der Waals (inter-chain) | ~0.001 - 0.01 | Positive | Slightly positive | Dispersion dominated |

| π-π Stacking | ~0.005 - 0.015 | Positive | Slightly negative or positive | Electrostatic and dispersion |

Reduced Density Gradient (RDG) Analysis for Weak Interactions

The Reduced Density Gradient (RDG) is a powerful tool for visualizing and characterizing weak non-covalent interactions in real space. wikipedia.org The RDG is a dimensionless quantity derived from the electron density and its first derivative. Regions of low electron density and low RDG correspond to non-covalent interactions.

An RDG analysis is typically presented as a 2D scatter plot or a 3D isosurface map. In the scatter plot, the RDG is plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density. This allows for the classification of interactions:

Strong Attractive Interactions (e.g., strong hydrogen bonds): Appear as spikes at negative values of sign(λ₂)ρ.

Weak Attractive Interactions (e.g., van der Waals forces): Appear as spikes near zero.

Strong Repulsive Interactions (e.g., steric clashes): Appear as spikes at positive values of sign(λ₂)ρ.

For 1-octadecylpyridin-1-ium bromide, an RDG analysis would reveal large, low-density regions corresponding to the van der Waals interactions between the long alkyl chains. It would also pinpoint the specific locations of hydrogen bonds between the pyridinium ring and the bromide anion. The 3D visualization would show isosurfaces colored according to the nature of the interaction, providing a clear picture of the spatial distribution of these forces.

Table 2: Expected RDG Analysis Features for 1-Octadecylpyridin-1-ium bromide This table outlines the expected qualitative results from an RDG analysis based on the known structure of the compound and studies on similar molecules.

| Molecular Region | Expected Interaction Type | Appearance in RDG Scatter Plot | 3D Isosurface Color |

|---|---|---|---|

| Between pyridinium H and Br⁻ | Hydrogen Bonding | Spike at negative sign(λ₂)ρ | Blue |

| Between parallel octadecyl chains | van der Waals | Spike near zero sign(λ₂)ρ | Green |

| Between stacked pyridinium rings | π-π Stacking | Broad region near zero sign(λ₂)ρ | Green |

| Within the pyridinium ring | Steric Repulsion (ring strain) | Spike at positive sign(λ₂)ρ | Red |

Molecular Electrostatic Potential Surface (MEPS) Analysis for Charge Distribution

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. uni-muenchen.dechemrxiv.org It maps the electrostatic potential onto a constant electron density surface, visually representing the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). uni-muenchen.de

For the 1-octadecylpyridin-1-ium cation, the MEPS would show a significant positive electrostatic potential localized around the pyridinium ring, particularly on the hydrogen atoms, due to the positive charge on the nitrogen atom. mdpi.com This positive region is the site of electrophilic character and is where the negatively charged bromide anion would be electrostatically attracted. Conversely, the long, nonpolar octadecyl tail would exhibit a largely neutral (green) electrostatic potential. The bromide anion would, of course, have a negative electrostatic potential.

This analysis is critical for understanding the self-assembly of these molecules in different environments. The distinct polar (pyridinium head) and nonpolar (octadecyl tail) regions drive the formation of micelles or bilayer structures in solution, a key feature of such long-chain ionic liquids.

Table 3: Predicted MEPS Characteristics for 1-Octadecylpyridin-1-ium bromide This table summarizes the expected electrostatic potential features across the different parts of the molecule.

| Molecular Component | Predicted Electrostatic Potential | Color on MEPS Map | Implication |

|---|---|---|---|

| Pyridinium Ring Protons | Strongly Positive | Blue/Deep Blue | Site for interaction with anions (Br⁻). |

| Pyridinium Ring (π-system) | Positive | Light Blue/Green-Blue | Electrophilic character. |

| Octadecyl Chain | Neutral | Green | Hydrophobic/lipophilic character. |

| Bromide Anion (Br⁻) | Strongly Negative | Red | Nucleophilic character, attracted to the pyridinium head. |

Conclusion and Future Research Perspectives

Emerging Directions in Synthetic Methodologies and Functionalization

The traditional synthesis of N-alkylpyridinium salts, typically involving the reaction of pyridine (B92270) with an alkyl halide, is being reimagined through modern synthetic strategies. nih.govmdpi.com Future research is increasingly focused on greener, more efficient, and highly specialized synthetic routes.

Green Chemistry and Atom Economy: Emerging methodologies are prioritizing sustainability. unisi.it Solvent-free, solid-phase reactions and ultrasound-assisted syntheses are gaining traction as they often lead to higher yields, reduced reaction times, and avoid the use of toxic organic solvents. researchgate.netnih.gov These greener methods are not only environmentally benign but also economically advantageous for potential industrial-scale production. nih.gov